1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound interacts with the FGFR signaling pathway, which is involved in various biological processes. The activation of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, inhibiting this pathway can be an effective strategy for cancer therapy .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Preparation Methods
The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone typically involves the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the final product.
Chemical Reactions Analysis
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Scientific Research Applications
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing inhibitors targeting specific enzymes and receptors, such as fibroblast growth factor receptors (FGFRs).
Biological Studies: The compound is utilized in studying the biological pathways and mechanisms of various diseases, including cancer.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic properties.
Comparison with Similar Compounds
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone can be compared with other similar compounds, such as:
- 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
These compounds share the pyrrolo[2,3-b]pyridine core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique structure of this compound, particularly the ethanone group, contributes to its distinct chemical reactivity and potential therapeutic uses.
Properties
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-4-7-2-3-10-9(7)11-5-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVUYPVQGPCIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640142 | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944937-14-8 | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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